N-allyl-2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide dihydrochloride
Description
N-allyl-2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide dihydrochloride is a synthetic small molecule characterized by a piperazine core substituted with a hydroxyethyl-thiophene moiety and an allyl-acetamide group. The dihydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
2-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-N-prop-2-enylacetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S.2ClH/c1-2-5-16-15(20)12-18-8-6-17(7-9-18)11-13(19)14-4-3-10-21-14;;/h2-4,10,13,19H,1,5-9,11-12H2,(H,16,20);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMWMRKLORLBPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1CCN(CC1)CC(C2=CC=CS2)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide dihydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Hydroxyethyl Group: This step involves the reaction of the piperazine derivative with an appropriate epoxide, such as glycidol, under acidic or basic conditions.
Incorporation of the Thiophene Ring: The thiophene ring can be introduced through a nucleophilic substitution reaction using a thiophene derivative.
Final Acetylation: The final step involves the acetylation of the piperazine nitrogen using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of halogenated or nitrated thiophene derivatives
Scientific Research Applications
N-allyl-2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide dihydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Pharmacology: It may serve as a potential therapeutic agent due to its interactions with biological targets.
Biological Studies: The compound can be used to study the effects of piperazine derivatives on cellular processes.
Industrial Applications: It may find use in the synthesis of other complex organic molecules for industrial purposes.
Mechanism of Action
The mechanism of action of N-allyl-2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets in the body. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The hydroxyethyl and thiophene groups may enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects.
Comparison with Similar Compounds
2-[4-(4-Hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-(thiophen-3-yl)acetamide Dihydrochloride ()
- Substituents : Thiophen-3-yl, 4-hydroxyphenyl, and dimethylacetamide.
- Key Differences : The absence of the allyl group and hydroxyethyl linker reduces conformational flexibility compared to the target compound. The hydroxyphenyl group may enhance hydrogen bonding but reduce lipophilicity.
2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide Dihydrochloride ()
- Substituents : 4-Chlorophenyl instead of thiophene; lacks the hydroxyethyl group.
- The absence of thiophene limits π-π stacking interactions.
Ethyl 2-[(Chloroacetyl)Amino]-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate ()
- Substituents : Cyclopenta-thiophene core with ester and chloroacetyl groups.
- Key Differences : The rigid cyclopenta-thiophene scaffold contrasts with the flexible piperazine-ethyl-thiophene linker in the target compound, affecting binding kinetics.
Physicochemical Properties
Research Implications
- Pharmacological Potential: The allyl and hydroxyethyl groups in the target compound may improve blood-brain barrier penetration compared to hydroxyphenyl or chlorophenyl analogues, making it a candidate for CNS drug development .
- Stability : The dihydrochloride salt form enhances stability under physiological conditions compared to neutral analogues.
- Limitations: Limited experimental data on receptor binding or toxicity necessitates further studies.
Biological Activity
N-allyl-2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H20Cl2N2O2S |
| Molecular Weight | 335.29 g/mol |
| CAS Number | Not available |
The biological activity of this compound is believed to be mediated through several mechanisms:
- P2X Receptor Modulation : The compound acts as a modulator of P2X receptors, which are ion channels involved in pain perception and inflammatory responses. This modulation can lead to analgesic effects, making it a candidate for pain management therapies .
- Anticancer Activity : Preliminary studies suggest that the compound may stabilize the tumor suppressor protein p53, promoting apoptosis in cancer cells. This mechanism is crucial for its potential use in cancer therapeutics .
- Antimicrobial Properties : The presence of the thiophene ring contributes to the compound's antimicrobial activity. Research indicates that thiophene derivatives exhibit significant antibacterial and antifungal properties, which may extend to this compound .
Case Studies
- Analgesic Effects : In a study involving animal models, administration of this compound demonstrated a significant reduction in pain responses compared to control groups. The analgesic effect was attributed to its action on P2X receptors, suggesting potential applications in chronic pain management .
- Anticancer Activity : In vitro studies showed that the compound effectively induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of p53-dependent pathways, leading to cell cycle arrest and increased expression of pro-apoptotic factors .
- Antimicrobial Activity : A series of tests conducted on bacterial strains revealed that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as an antimicrobial agent .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
